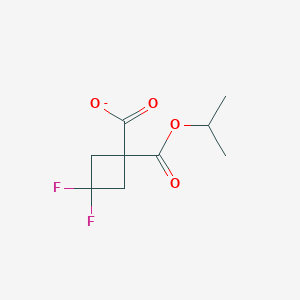
5-Bromo-2-(dimethylamino)nicotinoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(dimethylamino)-3-pyridinecarbonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a dimethylamino group at the 2nd position, and a carbonyl chloride group at the 3rd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dimethylamino)-3-pyridinecarbonyl chloride typically involves the bromination of 2-(dimethylamino)pyridine followed by the introduction of the carbonyl chloride group. One common method involves the reaction of 2-(dimethylamino)pyridine with bromine in the presence of a suitable solvent to yield 5-bromo-2-(dimethylamino)pyridine. This intermediate is then treated with phosgene or a similar reagent to introduce the carbonyl chloride group, resulting in the formation of 5-Bromo-2-(dimethylamino)-3-pyridinecarbonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Bromo-2-(dimethylamino)-3-pyridinecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with a base like potassium carbonate in an organic solvent.
Hydrolysis: Conducted in the presence of water or aqueous base.
Major Products Formed
Substitution Reactions: Yield substituted pyridine derivatives.
Coupling Reactions: Produce biaryl compounds.
Hydrolysis: Results in the formation of 5-bromo-2-(dimethylamino)-3-pyridinecarboxylic acid.
科学的研究の応用
5-Bromo-2-(dimethylamino)-3-pyridinecarbonyl chloride has various applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-2-(dimethylamino)-3-pyridinecarbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and carbonyl chloride groups can facilitate binding to target molecules through covalent or non-covalent interactions .
類似化合物との比較
Similar Compounds
5-Bromo-2-chloro-4-(dimethylamino)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
5-Bromo-2-(isopropylamino)pyrimidine: Contains an isopropylamino group instead of dimethylamino.
5-Bromo-2-(4-morpholino)pyrimidine: Features a morpholino group in place of dimethylamino.
Uniqueness
5-Bromo-2-(dimethylamino)-3-pyridinecarbonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and potential applications compared to its analogs. The combination of bromine, dimethylamino, and carbonyl chloride groups makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C8H8BrClN2O |
|---|---|
分子量 |
263.52 g/mol |
IUPAC名 |
5-bromo-2-(dimethylamino)pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H8BrClN2O/c1-12(2)8-6(7(10)13)3-5(9)4-11-8/h3-4H,1-2H3 |
InChIキー |
KVUUMYCDWHVZKY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=C(C=N1)Br)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)

![6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13923679.png)
